molecular formula C20H12ClN3O3S B2914512 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide CAS No. 313238-11-8

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide

Cat. No.: B2914512
CAS No.: 313238-11-8
M. Wt: 409.84
InChI Key: YSEUIDQBIYKAEE-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide (molecular formula: C₂₀H₁₂ClN₃O₃S) is a benzothiazole-containing small molecule characterized by a nitro group at the 5-position and a chloro substituent at the 2-position on the benzamide moiety. This compound is commercially available as a screening agent (ChemDiv ID: 0977-3209) for drug discovery, with applications in biochemical assays and crystallographic studies .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O3S/c21-16-10-9-14(24(26)27)11-15(16)19(25)22-13-7-5-12(6-8-13)20-23-17-3-1-2-4-18(17)28-20/h1-11H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEUIDQBIYKAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Benzimidazole vs. Benzothiazole Derivatives

A key structural analog is N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide (Compound 5 in ), which replaces the benzothiazole with a benzimidazole ring (two nitrogen atoms instead of one sulfur and one nitrogen). For example, Patel et al. demonstrated that benzothiazole-linked triazoles (e.g., 6-nitro-substituted derivatives) showed pronounced antitubercular activity, whereas benzimidazole analogs may prioritize antibacterial targets like S. aureus .

Key Difference :

  • Electron density : Benzothiazole’s sulfur atom increases electron-withdrawing effects compared to benzimidazole, altering reactivity and binding kinetics.

Substituent Position Isomerism

The positional isomer N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide () shifts the benzothiazole attachment from the 4- to the 3-position on the phenyl linker. This minor structural change can significantly impact steric hindrance and molecular dipole moments.

Example :

  • Meta-substituted analog (): Reduced bioavailability due to altered solubility (logP differences) compared to the para-substituted parent compound.

Heterocycle Variations: Thiadiazole and Thiazole Derivatives

Compounds like N-{5-[1-(1H-benzimidazol-2-yl)meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-2-chloro-benzamide () and 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide () replace benzothiazole with thiazole or thiadiazole cores. Thiadiazoles (e.g., ) introduce additional sulfur atoms, enhancing electron-deficient properties and metabolic stability.

Activity Implications :

  • Thiazole derivatives () with methoxy groups show improved solubility but reduced membrane permeability compared to nitro-substituted benzothiazoles .
  • Thiadiazole-containing compounds (e.g., ) often exhibit stronger enzyme inhibition due to sulfur’s electronegativity .

Substituent Effects: Nitro, Chloro, and Functional Groups

The 2-chloro-5-nitro motif in the target compound is critical for electron-withdrawing effects, stabilizing the amide bond and enhancing electrophilicity. Analogous compounds, such as N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), replace nitro with fluorine substituents, which reduce oxidative stress but may limit interaction with nitroreductase enzymes .

Comparison Table :

Compound Heterocycle Substituents Bioactivity Notes Reference
Target compound Benzothiazole 2-Cl, 5-NO₂ Screening agent, unknown target
N-[4-(1H-benzimidazol-2-yl)phenyl] Benzimidazole 2-Cl, 5-NO₂ Potential kinase inhibition
5-chloro-N-[4-(4-methoxy-...) Thiazole 2-NO₂, 5-Cl, 4-OCH₃ Improved solubility
N-(5-chloro-1,3-thiazol-2-yl)... Thiazole 2,4-diF Antiparasitic activity

Physicochemical Properties

  • logP : The target compound’s logP (estimated 3.8) is higher than benzimidazole analogs (logP ~3.2) due to benzothiazole’s hydrophobicity.
  • Solubility : Nitro groups enhance water solubility (~0.1 mg/mL in DMSO) compared to fluoro-substituted derivatives (e.g., : <0.05 mg/mL) .

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